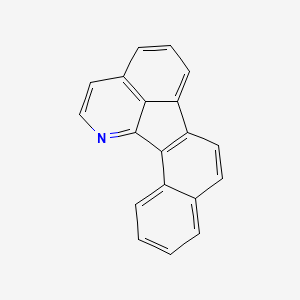
Azabenzofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azabenzofluoranthene is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a nitrogen atom within its fused ring structure, which distinguishes it from other fluoranthene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: Azabenzofluoranthene can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aromatic amine with a fluoranthene derivative in the presence of a cyclizing agent. The reaction typically requires elevated temperatures and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimized versions of laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azabenzofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
Azabenzofluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the behavior of PAHs.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound and its derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of azabenzofluoranthene involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to intercalate into DNA, thereby affecting DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Azabenzofluoranthene can be compared with other similar compounds, such as:
- Benzo[j]fluoranthene
- Benzo[k]fluoranthene
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
Uniqueness: The presence of a nitrogen atom in this compound’s structure imparts unique chemical and biological properties that are not observed in its purely carbon-based counterparts. This nitrogen atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and biological activity .
Properties
CAS No. |
89900-20-9 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
19-azapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-14-12(4-1)8-9-16-15-7-3-5-13-10-11-20-19(17(13)15)18(14)16/h1-11H |
InChI Key |
AJMSYTUOHIYXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=NC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















